(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Overview
Description
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are N-heterocycles that are significant in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceuticals. They are characterized by a five-membered ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition and reductive bond cleavage, resulting in a product with high enantiomeric and diastereomeric purity . Similarly, the synthesis of multisubstituted pyrrolidines with precise stereochemical arrangements, such as trisubstituted β-prolines, can be achieved via Rh-catalyzed C-H amination, demonstrating the importance of catalysis in the synthesis of complex pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods, such as IR, 1H NMR, 13C NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. For example, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline was determined to belong to the triclinic system, with specific bond angles and distances defining the three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. The rhodium-catalyzed 1,4-addition of arylboronic acids to certain pyrrolidine derivatives, such as 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, is an example of how these compounds can act as Michael acceptors in asymmetric synthesis, leading to the formation of new derivatives with potential medicinal applications . Additionally, the synthesis of pyridines from α,β-unsaturated oximes and alkynes using Rh(III) catalysis demonstrates the versatility of pyrrolidine derivatives in forming other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and the involvement of ethanol in the crystal structure can lead to the formation of supramolecular structures, which can affect properties such as solubility and melting point . The steric and electronic properties of substituents on the pyrrolidine ring can also influence the reactivity and interaction of these compounds with biological targets, as seen in the antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Application Summary
The compound “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine” is used as a catalyst in the chiral synthesis of the Wieland-Miescher ketone . This ketone is a highly useful intermediate in the synthesis of many complex natural products.
Methods of Application
The specific methods of application involve using the compound as a Bronsted acid in the reaction . The compound mediates the reaction, providing the necessary chirality for the synthesis of the Wieland-Miescher ketone.
Results or Outcomes
The use of “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine” in this reaction has been shown to have remarkable effects, greatly improving the efficiency and selectivity of the synthesis .
Pharmaceutical Synthesis - Building Block for Pharmaceuticals
Application Summary
Pyrrolidines, such as “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine”, are often used as building blocks in the synthesis of pharmaceuticals . They can be used to construct a variety of complex molecules with therapeutic properties.
Results or Outcomes
The use of pyrrolidines in pharmaceutical synthesis has led to the development of a wide range of therapeutics. The specific outcomes can vary greatly depending on the particular pharmaceutical being synthesized .
Fine Chemical Manufacturing - Building Block for Fine Chemicals
Application Summary
Pyrrolidines, such as “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine”, are often used as building blocks in the manufacturing of fine chemicals . They can be used to construct a variety of complex molecules.
Results or Outcomes
The use of pyrrolidines in fine chemical manufacturing has led to the development of a wide range of products. The specific outcomes can vary greatly depending on the particular fine chemical being synthesized .
properties
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWRMSQRFEIEB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
CAS RN |
60419-23-0 | |
Record name | (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.